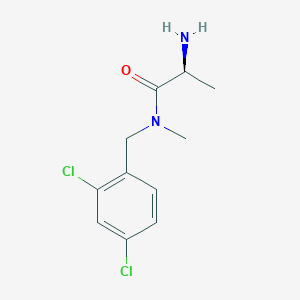

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-3-4-9(12)5-10(8)13/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXPUPAUJPEOMY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=C(C=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=C(C=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-propionamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 261.15 g/mol

- Structural Features : The compound features an amino group, a dichlorobenzyl moiety, and a propionamide backbone, which are believed to influence its biological activity significantly.

Antimicrobial and Antiviral Properties

Preliminary studies indicate that this compound may exhibit antimicrobial and antiviral properties. Compounds with similar structures often show such activities, making this compound a candidate for further investigation in these areas.

Interaction with Biological Targets

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

- Receptor Binding : It may interact with pain-related receptors, potentially modulating pain signaling pathways.

- Enzyme Modulation : Research into its effects on enzyme activity could provide insights into its mechanism of action and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves binding to enzymes or receptors. This interaction can modulate their activity, influencing various physiological processes. The exact pathways remain to be fully elucidated but are under active investigation.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals variations in biological activity due to differences in substituents and steric effects. The unique dichlorobenzyl structure of this compound may contribute to distinct pharmacological profiles compared to its analogs.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H14Cl2N2O | Antimicrobial, Antiviral |

| (R)-Lacosamide | C9H18N2O3 | Anticonvulsant |

| N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides | Varies | Anticonvulsant |

Case Studies and Research Findings

- Anticonvulsant Activity : Research has shown that compounds similar to this compound exhibit anticonvulsant properties in animal models. Studies have indicated that modifications at specific sites can enhance efficacy against seizures .

- Pharmacological Applications : The compound is being explored for potential applications in drug development due to its structural features that may influence various biological activities. Its ability to modulate receptor activity positions it as a candidate for further pharmacological exploration .

- Mechanistic Studies : Ongoing research aims to clarify the interactions between this compound and specific proteins involved in pain signaling and other physiological processes .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-propionamide. Specifically, derivatives of N-benzyl 2-acetamido-3-methoxypropionamide have shown significant efficacy in animal models for seizures. The structure-activity relationship (SAR) studies indicate that modifications at the benzyl group can enhance anticonvulsant activity. For instance, substituents at the 4'-N'-benzylamide site have been found to improve efficacy significantly .

In particular, the compound's effectiveness was assessed using the maximal electroshock seizure (MES) test in rodents, where it demonstrated a protective index comparable to established antiepileptic drugs like phenytoin . The pharmacological evaluation revealed that certain derivatives not only exhibited potent anticonvulsant activities but also modulated sodium channel inactivation, a critical mechanism in controlling neuronal excitability .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings related to various substituents and their impact on anticonvulsant activity:

| Substituent | Position | Activity | Comments |

|---|---|---|---|

| Fluorine | 4' | Enhanced | Significant increase in anticonvulsant potency |

| Trifluoromethoxy | 4' | Enhanced | Comparable protective indices to phenytoin |

| Electron-withdrawing | 4' | Retained | Maintains activity; electron-donating groups diminish effects |

| Hydrocarbon chains | C(2) | Variable | Specific chains enhance overall efficacy |

These insights into SAR facilitate the design of new derivatives with improved therapeutic profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in preclinical models:

- Study on N-benzyl 2-acetamido-3-methoxypropionamide Derivatives : This research demonstrated that specific substitutions led to enhanced anticonvulsant activity, with some compounds outperforming traditional treatments like phenobarbital in MES tests .

- Electrophysiological Studies : Compounds were evaluated using patch-clamp techniques to assess their effects on sodium channel dynamics. Results indicated that certain derivatives significantly promoted sodium channel slow inactivation, suggesting a viable pathway for developing new antiepileptic medications .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Substituent Effects on Physicochemical Properties

- In contrast, the 4-methoxy analog has an electron-donating group, which may reduce reactivity but improve solubility in polar solvents. Fluorine substitution (2-fluoro analog ) introduces a smaller electronegative group, which could reduce steric hindrance compared to chlorine.

- Steric Effects: The 2,6-dichloro analog places substituents on opposite sides of the benzyl ring, creating a more linear structure compared to the 2,4-dichloro target compound. This may affect binding to biological targets.

Preparation Methods

Reaction Scheme

-

Step 1 : Synthesis of (S)-2-aminopropionyl chloride from (S)-2-aminopropionic acid using thionyl chloride (SOCl₂).

-

Step 2 : Reaction with N-methyl-(2,4-dichlorobenzyl)amine in a dichloromethane (DCM)/water biphasic system with aqueous NaOH.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent System | DCM/H₂O (1:1 v/v) |

| Base | 2 M NaOH |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

Key Findings :

-

Vigorous mixing (e.g., rapid static mixers) prevents phase separation and enhances yield.

-

Excess base neutralizes HCl, shifting equilibrium toward amide formation.

Reductive Amination for N-Methylation

N-methylation of the intermediate (S)-2-amino-N-(2,4-dichloro-benzyl)-propionamide can be achieved via reductive amination:

Procedure

-

Step 1 : Condensation of (S)-2-amino-N-(2,4-dichloro-benzyl)-propionamide with formaldehyde.

-

Step 2 : Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol.

Data Table

Advantages :

Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS enables sequential coupling of protected amino acids and benzyl halides:

Steps

-

Resin Activation : Use Wang resin pre-loaded with Fmoc-(S)-2-aminopropionic acid.

-

Deprotection : Remove Fmoc with 20% piperidine in DMF.

-

Coupling : React with 2,4-dichloro-benzyl bromide and methylamine using HBTU/HOBt.

Performance Metrics

Limitations :

Enantioselective Catalysis for Chiral Center Installation

Asymmetric hydrogenation of α,β-unsaturated precursors introduces the (S)-configuration:

Catalytic System

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-propionamide?

The compound can be synthesized via a multi-step amidation process. A typical approach involves:

- Step 1 : Protection of the amino group in the (S)-2-aminopropionamide precursor using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

- Step 2 : Coupling the protected amine with 2,4-dichlorobenzyl chloride in the presence of a base like K₂CO₃ in dimethylformamide (DMF) at 80–100°C for 10–12 hours .

- Step 3 : Deprotection using trifluoroacetic acid (TFA) to yield the final product.

Chiral purity (>98% enantiomeric excess) is confirmed via chiral HPLC or polarimetry .

Q. How is the structural identity of this compound validated in academic research?

Structural validation typically employs:

- X-ray crystallography : Programs like SHELXL are used for refining crystallographic data, ensuring accurate bond angles and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the dichlorobenzyl group (aromatic protons at δ 7.2–7.5 ppm) and N-methyl resonance (δ 2.8–3.1 ppm).

- High-resolution mass spectrometry (HRMS) : Verifies the molecular formula (e.g., C₁₁H₁₃Cl₂N₂O) within 2 ppm error .

Q. What are the primary research applications of this compound?

Its applications include:

- Medicinal chemistry : As a chiral building block for protease inhibitors or kinase modulators due to its rigid benzylamide scaffold .

- Agrochemical studies : Exploration as a precursor for herbicides, leveraging the dichlorobenzyl moiety’s bioactivity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native). Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric).

- Solubility limitations : The compound’s logP (~2.5) may reduce bioavailability in aqueous assays. Use DMSO stock solutions ≤0.1% to avoid solvent interference .

- Metabolic instability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation, which may explain inconsistent in vivo/in vitro results .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases). The dichlorobenzyl group often occupies hydrophobic pockets, while the amide forms hydrogen bonds .

- MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) to confirm pose retention.

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro analogs) on activity using descriptors like Hammett σ constants .

Q. What are the challenges in optimizing enantiomeric purity during scale-up synthesis?

Key challenges include:

- Racemization risk : High temperatures during amide coupling can epimerize the chiral center. Use low-temperature (0–5°C) conditions and chiral catalysts like L-proline derivatives .

- Purification bottlenecks : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve >99% purity but require optimization of mobile phases (hexane:isopropanol gradients) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : The amide bond hydrolyzes at pH <2 or >10. Use buffered solutions (pH 6–8) for long-term storage.

- Thermal degradation : DSC/TGA analysis shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent light-induced radical reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies between crystallographic and spectroscopic data?

- Crystallography vs. NMR : Crystal packing forces may distort bond angles, while NMR reflects solution-state conformations. Use DFT calculations (e.g., Gaussian) to model both states and identify dominant conformers .

- Validation : Cross-check with IR spectroscopy for functional group consistency (amide I band at ~1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.